(2E)-1-(3,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
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Description
“(2E)-1-(3,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C14H10Cl2OS . Its CAS number is 832126-94-0 .
Physical and Chemical Properties The molecular weight of this compound is approximately 297.2 . Unfortunately, the available resources do not provide information about its density, boiling point, melting point, or flash point .
Scientific Research Applications
Synthesis and Structural Analysis
Research on chalcone derivatives, which are structurally related to the specified compound, has shown that these molecules can be synthesized via base-catalyzed Claisen-Schmidt condensation reactions. Such compounds have been characterized by techniques like FT-IR, elemental analysis, and single crystal X-ray diffraction. This kind of research provides foundational knowledge on the synthesis and detailed structural analysis of related compounds, which is crucial for understanding their potential applications in various fields, including material science and pharmaceuticals (Salian et al., 2018).
Electronic and Photophysical Properties
Studies on polythiophenes and their derivatives, including those related to the compound of interest, have explored their electronic structures and photophysical properties. These investigations are particularly relevant in the context of conducting polymers, where the solubility, conductive properties, and potential for electrochromic applications are of interest. Such research contributes to the development of materials for electronic devices, sensors, and electrochromic displays (Reeves et al., 2004).
Chemical Reactions and Mechanisms
Research on the reactions involving thiophene derivatives provides insights into the chemical reactivity and potential routes for functionalizing compounds like "(2E)-1-(3,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one". Understanding these reactions is critical for synthesizing novel compounds with potential applications in drug discovery, material science, and organic synthesis. Studies have shown various reactions, including halogenation, alkylation, and cyclization, offering pathways to new molecules with diverse functionalities (Levanova et al., 2018).
Properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2OS/c1-9-6-7-18-14(9)5-4-13(17)10-2-3-11(15)12(16)8-10/h2-8H,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPYVSWAQDCOTH-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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